
(E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a nitro group, a methyl group, and a benzoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methyl-3-nitrobenzaldehyde and 4-hydroxybenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and yield.
化学反应分析
Types of Reactions
(E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group
Hydroxy derivative: Formed by the reduction of the carbonyl group
Substituted derivatives: Formed by nucleophilic aromatic substitution
科学研究应用
(E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its bioactive properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound can also inhibit certain enzymes or receptors, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
3-Methyl-4-nitrophenol: Shares the nitro and methyl groups but lacks the benzoic acid moiety.
4-Methoxyphenylacryloylbenzoate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
(E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the benzoic acid moiety allows for a wide range of chemical modifications and applications.
属性
分子式 |
C17H13NO5 |
|---|---|
分子量 |
311.29 g/mol |
IUPAC 名称 |
4-[(E)-3-(4-methyl-3-nitrophenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H13NO5/c1-11-2-6-14(10-15(11)18(22)23)16(19)9-5-12-3-7-13(8-4-12)17(20)21/h2-10H,1H3,(H,20,21)/b9-5+ |
InChI 键 |
CIWIUUICQAIRCO-WEVVVXLNSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)
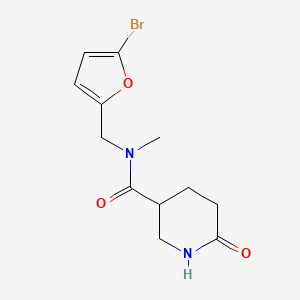
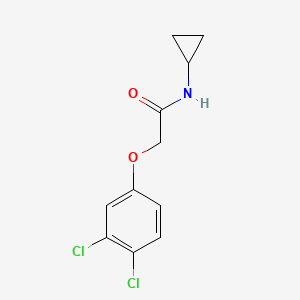





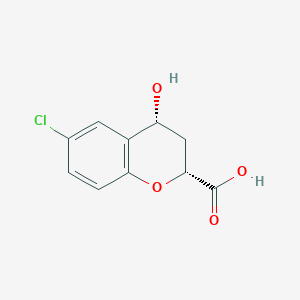
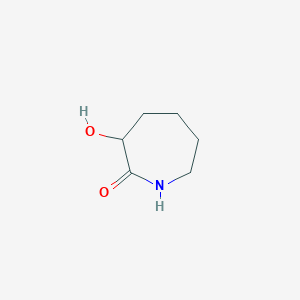
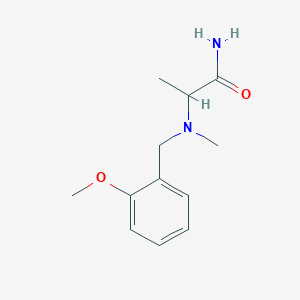

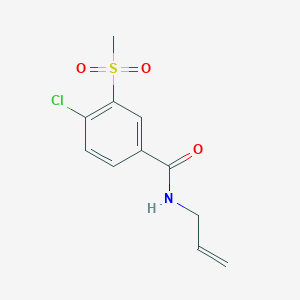
![2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14912148.png)
